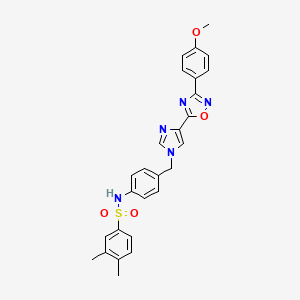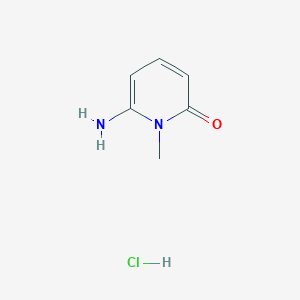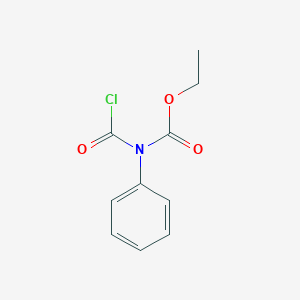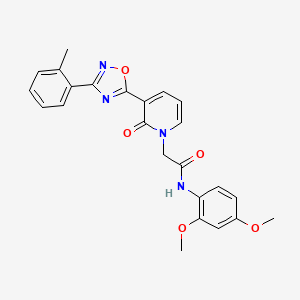![molecular formula C17H14Br2N2O2S B2926696 2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864975-86-0](/img/structure/B2926696.png)
2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of benzoyl chloride with ammonia or a primary or secondary amine . The specific synthesis pathway for “2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” would depend on the starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Fluorescence Imaging
Research on related benzothiazole derivatives has demonstrated significant potential in photodynamic therapy (PDT) and fluorescence imaging. For example, a study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base highlighted their excellent properties as photosensitizers in PDT due to their high singlet oxygen quantum yield and good fluorescence properties. These features are critical for Type II photosensitizers used in cancer treatment, suggesting that structurally related compounds could also be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Medicinal Chemistry
The synthesis and characterization of benzothiazole derivatives have been widely explored in medicinal chemistry. One study detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing efficient, cleaner, and faster methods compared to traditional thermal heating. This approach could be applicable to the synthesis of related compounds, highlighting the importance of benzothiazole derivatives in drug development and organic synthesis (Saeed, 2009).
Antifungal and Antimicrobial Agents
Benzothiazole derivatives have also been investigated for their potential as antifungal and antimicrobial agents. For instance, a series of new Schiff base ester liquid crystals with a benzothiazole core were synthesized and characterized, indicating their application in creating materials with specific optical properties, which could be relevant for antimicrobial surfaces or agents (Ha et al., 2010).
Corrosion Inhibition
The use of benzothiazole derivatives as corrosion inhibitors for metals in acidic environments has been explored, demonstrating the versatility of these compounds in industrial applications. A study on the corrosion inhibition efficiency of benzothiazole derivatives against steel in a 1 M HCl solution showed that these compounds could offer significant protection, suggesting potential applications in protecting industrial equipment or infrastructure (Hu et al., 2016).
Eigenschaften
IUPAC Name |
2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUSPGCCMMRXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2926613.png)


![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)



![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)


![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)

